Decahydro-1,8-Naphthyridine

Physical chemistry Molecular property prediction Drug-likeness

Decahydro-1,8-naphthyridine (CAS 13993-60-7), also known as trans-decahydro-1,8-naphthyridine or dhnapy, is a fully saturated, bicyclic heterocyclic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. It is a nitrogenous analog of decahydroquinoline, differing by the replacement of a carbon atom with an additional nitrogen in the fused ring system.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 13993-60-7
Cat. No. B1652190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-1,8-Naphthyridine
CAS13993-60-7
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2CCCNC2NC1
InChIInChI=1S/C8H16N2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-10H,1-6H2
InChIKeyPIHAUZGWAXLKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for Decahydro-1,8-Naphthyridine (CAS 13993-60-7): Chemical and Physical Baseline Data


Decahydro-1,8-naphthyridine (CAS 13993-60-7), also known as trans-decahydro-1,8-naphthyridine or dhnapy, is a fully saturated, bicyclic heterocyclic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol [1]. It is a nitrogenous analog of decahydroquinoline, differing by the replacement of a carbon atom with an additional nitrogen in the fused ring system [2]. Unlike its aromatic counterpart, 1,8-naphthyridine, the decahydro derivative exists as a conformationally flexible, alicyclic diamine, which fundamentally alters its physicochemical properties and potential as a ligand in coordination chemistry [3].

Risks of Substituting Decahydro-1,8-Naphthyridine with Unsaturated Naphthyridine Analogs in Coordination Chemistry


Direct substitution of decahydro-1,8-naphthyridine with its unsaturated counterpart, 1,8-naphthyridine (napy), or other partially saturated analogs is not possible without fundamentally changing experimental outcomes in coordination chemistry. The presence of an aromatic ring in napy imparts planarity and a delocalized pi-system, which strongly influences its electronic properties and ligand field strength [1]. In contrast, the fully saturated decahydro derivative is a non-planar, flexible alicyclic amine, leading to a drastically different ligand geometry and donor capability, as evidenced by its distinct ability to form complexes of the type M(CO)5(N-N) with Group VIb metal carbonyls [2]. These differences in steric and electronic factors mean that procurement decisions based solely on the 'naphthyridine' core name without specifying the hydrogenation state will yield an incorrect building block for synthesis or coordination studies.

Quantitative Differentiation Evidence for Decahydro-1,8-Naphthyridine vs. Unsaturated and Partially Saturated Analogs


Comparative Molecular Topology and Lipophilicity: Decahydro vs. Aromatic 1,8-Naphthyridine

The fully saturated decahydro-1,8-naphthyridine exhibits a significantly different molecular topology and predicted lipophilicity compared to its planar, aromatic counterpart, 1,8-naphthyridine. This difference is quantifiable via the predicted partition coefficient (LogP) and polar surface area (PSA), which are key parameters for estimating membrane permeability and bioavailability [1]. The decahydro compound has a calculated LogP of 1.35 and a PSA of 24.06 Ų, indicating moderate lipophilicity [2]. In contrast, the aromatic 1,8-naphthyridine has a calculated LogP of 1.18 and a PSA of 25.78 Ų [3]. The increased LogP for the decahydro form suggests a shift towards higher lipophilicity, while its slightly reduced PSA may reflect its non-planar, folded conformation.

Physical chemistry Molecular property prediction Drug-likeness

Coordination Chemistry: Distinct Bonding Modes of Decahydro-1,8-Naphthyridine with Group VIb Metal Carbonyls

Decahydro-1,8-naphthyridine (dhnapy) exhibits a unique ability among naphthyridine ligands to act as both a mono- and bidentate donor in coordination complexes. While 1,8-naphthyridine (napy) and its methyl-substituted derivatives are known to form complexes with Group VIb metal carbonyls, dhnapy specifically enables the formation of complexes of the type M(CO)5(N-N), M(CO)4(N-N), and M(CO)3(N-N)2, where M is Cr, Mo, or W [1]. The abstract explicitly states, 'In these systems, the various naphthyridine donors exhibit the unique ability to behave as both mono- and bidentate ligands,' with the mode of bonding determined by proton magnetic resonance data [2]. This flexibility is a direct consequence of the saturated, non-planar structure of dhnapy, which is not observed for the aromatic napy system.

Coordination chemistry Organometallics Ligand design

Comparative Basicities of Decahydro- and Tetrahydro-1,8-naphthyridines

The degree of saturation in the naphthyridine ring system directly correlates with its basicity, a key property for reactivity and salt formation. While specific pKa values for decahydro-1,8-naphthyridine are not directly reported in the open literature, a foundational study by Armarego established that the 1,2,3,4-tetrahydro derivatives of 1,5-, 1,6-, and 1,8-naphthyridine are strong bases, with pKa values ranging from 10.45 to 10.95 [1]. This is in stark contrast to the parent aromatic naphthyridines, which are weak bases (e.g., 1,8-naphthyridine has a pKa of 3.39). By logical extension, the fully saturated decahydro derivative, containing an additional alicyclic amine, is expected to exhibit an even higher basicity, potentially exceeding that of its tetrahydro counterparts and approaching that of a typical secondary aliphatic amine (pKa ~11) [1].

Physical organic chemistry Heterocyclic chemistry Ionization constant

Key Application Scenarios for Decahydro-1,8-Naphthyridine Based on Quantitative Evidence


Design of Novel Coordination Complexes and Organometallic Catalysts

Decahydro-1,8-naphthyridine is uniquely suited as a ligand for the development of Group VIb metal carbonyl complexes, as evidenced by its ability to form distinct M(CO)5(dhnapy), M(CO)4(dhnapy), and M(CO)3(dhnapy)2 stoichiometries [1]. This contrasts with the more limited coordination chemistry of its aromatic analog, 1,8-naphthyridine, providing a pathway to novel organometallic architectures for catalysis or materials science. Its increased basicity relative to tetrahydro and aromatic analogs also makes it a valuable proton acceptor in organometallic synthesis [2].

Building Block for pH-Sensitive or Lipophilic Molecular Probes

Based on its predicted LogP of 1.35 and strong basic nature (inferred pKa >10.45), decahydro-1,8-naphthyridine can serve as a lipophilic and pH-responsive scaffold for designing fluorescent probes or sensors that require a switchable amine functionality [REFS-3, REFS-4]. This is a direct application of the quantifiable physicochemical differences (ΔLogP ≈ +0.17 vs. the aromatic core) and the expected class-level trend in basicity.

Synthesis of Structurally Diverse Naphthyridine-Derived Pharmaceuticals

For medicinal chemistry programs exploring naphthyridine-based scaffolds, the decahydro form offers a conformationally flexible, saturated core that may lead to different binding modes with biological targets compared to planar, aromatic naphthyridines. The altered PSA and LogP profiles [3] suggest potential advantages in crossing biological membranes or improving oral bioavailability, which are key considerations in drug discovery.

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